molecular formula C9H12O B2574632 Tricyclo[3.3.1.02,7]nonan-6-one CAS No. 87507-36-6

Tricyclo[3.3.1.02,7]nonan-6-one

Cat. No.: B2574632
CAS No.: 87507-36-6
M. Wt: 136.194
InChI Key: MRGKETAERWUFMM-UHFFFAOYSA-N
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Description

Historical Context in the Development of Strained Organic Molecules

The study of organic chemistry has a rich history, evolving from early explorations of natural compounds to the sophisticated synthesis of complex molecules. bowen.edu.ngboronmolecular.com A pivotal moment in this evolution was the move away from the theory of vitalism, which posited that organic compounds could only be produced by living organisms. lumenlearning.com Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828 was a landmark discovery that opened the door to laboratory synthesis of organic molecules. lumenlearning.com

The latter half of the 19th and the early 20th centuries saw significant advancements in understanding the structure of organic molecules. boronmolecular.com August Kekulé's proposition of carbon's tetravalency and the concept of isomerism laid the groundwork for understanding how the same atoms could be arranged in various ways to form different molecules. lumenlearning.com This period was crucial for the development of structural theory, which enabled chemists to visualize and predict the three-dimensional shapes of molecules. bowen.edu.ng

The 20th century brought further refinements to these theories with the introduction of concepts like covalent bonding, resonance, and the role of electrons in chemical reactions. lumenlearning.com These advancements paved the way for the exploration of more complex and "strained" organic molecules—compounds in which the bond angles deviate from the ideal, leading to increased potential energy and unique reactivity. acs.orgchemistrytalk.org The study of such molecules has become a significant area of research, pushing the boundaries of synthetic and theoretical chemistry. acs.org

Significance of Bridged Polycyclic Ketones in Chemical Research

Bridged polycyclic ketones are a class of organic compounds characterized by a carbonyl group within a system of interconnected rings. britannica.comwikipedia.org These molecules are significant in chemical research for several reasons. Their rigid frameworks serve as scaffolds for constructing complex molecular architectures, including those found in natural products with biological activity. nih.gov The bicyclo[3.3.1]nonane moiety, for instance, is a common feature in many biologically active natural products and has been explored for applications in asymmetric catalysis and as potential anticancer agents. nih.gov

The synthesis of bridged polycyclic ketones often involves intricate reaction pathways, providing a platform for developing and understanding new synthetic methodologies. acs.org For example, intramolecular [2+2] photocycloaddition reactions have been utilized to construct tricyclic ketone frameworks. researchgate.netresearchgate.net Furthermore, the unique structural and electronic properties of these ketones, stemming from their often-strained ring systems, make them valuable for studying reaction mechanisms and the fundamental principles of chemical reactivity. acs.org The reactivity of the carbonyl group in these systems, influenced by the surrounding polycyclic structure, allows for a wide range of chemical transformations, making them versatile intermediates in organic synthesis. britannica.comebsco.com

Inherent Structural Features and Intrinsic Strain of Tricyclo[3.3.1.0(2,7)]nonan-6-one Architecture

The tricyclo[3.3.1.0(2,7)]nonan-6-one molecule possesses a highly condensed and rigid tricyclic framework. researchgate.net This structure consists of three interconnected rings, including a cyclobutane (B1203170) ring, which contributes significantly to its inherent strain. researchgate.net The systematic name, tricyclo[3.3.1.0(2,7)]nonane, describes a system with three rings, where the main bicyclo[3.3.1]nonane skeleton is further bridged between carbons 2 and 7, creating the cyclobutane moiety.

The presence of the cyclobutane ring forces the bond angles to deviate considerably from the ideal tetrahedral angle of 109.5 degrees for sp3-hybridized carbon atoms, leading to significant angle strain. chemistrytalk.org This strain is a key feature of the molecule's architecture and influences its chemical reactivity. The synthesis of this tricyclic system can be achieved through methods like radical 4-exo cyclization of bicyclo[2.2.2]octene derivatives or intramolecular [2+2] photocycloaddition of 6-allylcyclohex-2-enones. researchgate.netevitachem.com The rigid structure and inherent strain make tricyclo[3.3.1.0(2,7)]nonan-6-one and its derivatives interesting targets for synthetic chemists and valuable probes for studying the properties of strained polycyclic systems. researchgate.netresearchgate.net

Interactive Data Table: Properties of Tricyclo[3.3.1.0(2,7)]nonan-6-one

PropertyValueSource
Molecular FormulaC9H12O uni.lu
InChIInChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2 uni.lu
InChIKeyMRGKETAERWUFMM-UHFFFAOYSA-N uni.lu
SMILESC1CC2C3CC1C(=O)C2C3 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclo[3.3.1.02,7]nonan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGKETAERWUFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CC1C(=O)C2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for Tricyclo 3.3.1.02,7 Nonan 6 One and Its Analogues

Retrosynthetic Disconnections for the Tricyclo[3.3.1.02,7]nonan-6-one Framework

Retrosynthetic analysis of this compound reveals several potential bond disconnections that can simplify the target molecule into more readily available starting materials. A primary disconnection strategy involves breaking the C2-C7 and C1-C2 bonds, which transforms the tricyclic system into a bicyclo[2.2.2]octene precursor. This approach is the foundation for several forward synthetic strategies, including radical cyclizations. Another viable disconnection is across the C2-C1 and C7-C8 bonds, suggesting a route from a substituted cyclohexenone derivative, a strategy often employed in photochemical cycloadditions. Further disconnections can be envisioned, such as breaking the C1-C8 and C2-C7 bonds, leading back to a bridged bicyclic system, which could be assembled through intramolecular cyclization reactions.

Direct Synthetic Routes for the Construction of the Tricyclic Skeleton

Radical cyclization reactions have proven to be a powerful tool for the synthesis of the this compound skeleton. evitachem.comglobalauthorid.com A notable example involves the 4-exo-trig radical cyclization of specifically designed bicyclo[2.2.2]octene derivatives. evitachem.comresearchgate.net In this approach, a radical is generated on a side chain attached to the bicyclic framework. This radical then attacks the double bond of the bicyclo[2.2.2]octene system in an intramolecular fashion, leading to the formation of the strained four-membered ring and completing the tricyclic structure. researchgate.netresearchgate.net

One specific method utilizes n-Bu3SnH-mediated 4-exo-trig radical cyclization of a bicyclo[2.2.2]octenyl iodide, with AIBN acting as the radical initiator, to construct the tricyclo[3.3.1.02,7]nonane skeleton. researchgate.net The reaction proceeds through the formation of a radical intermediate which undergoes a 4-exo-trig ring closure. researchgate.netresearchgate.net This is followed by a rapid intermolecular hydrogen atom transfer (HAT) from n-Bu3SnH to yield the final tricyclic product. researchgate.net

Table 1: Radical Cyclization for Tricyclo[3.3.1.02,7]nonane Synthesis

Precursor Reagents Key Transformation Yield (%) Reference
Bicyclo[2.2.2]octenyl iodide n-Bu3SnH, AIBN 4-exo-trig radical cyclization Not Specified researchgate.net
Rigid bicyclo[2.2.2]octene derivatives Radical initiators 4-exo-trig radical cyclization Not Specified evitachem.comresearchgate.net

Intramolecular [2+2] photocycloaddition of tethered dienes is a well-established method for constructing cyclobutane (B1203170) rings and has been successfully applied to the synthesis of tricyclic systems. researchgate.netacs.orgacs.org In the context of this compound analogues, this strategy typically involves the irradiation of a 6-alkenyl-substituted cyclohex-2-enone. sci-hub.seresearchgate.net Upon photoexcitation, the enone undergoes an intramolecular [2+2] cycloaddition with the tethered alkene, leading to the formation of the tricyclic framework. researchgate.net

The regioselectivity of this cycloaddition, leading to either a "straight" or "crossed" adduct, is a critical aspect. For the synthesis of the tricyclo[3.3.1.02,7]nonane skeleton, a "crossed" cycloaddition is required. nih.govnih.gov The outcome of the reaction can be influenced by substituents on both the cyclohexenone ring and the alkene side chain. researchgate.net For instance, the substitution pattern on the allyl side chain of 6-allylcyclohex-2-enones can influence the product ratio between this compound and tricyclo[4.2.1.03,8]nonan-7-one derivatives. researchgate.net

A tetramethyl-substituted this compound has been synthesized via an intramolecular photocyclization of 6-(2',3'-dimethylbut-2'-en-1'-yl)-2,6-dimethylcyclohex-2-en-1-one. sci-hub.sescribd.com

Lewis acid catalysis can facilitate the cyclization of appropriately functionalized precursors to form polycyclic structures. acs.orgnih.govucsb.edu For the synthesis of the this compound framework and its analogues, Lewis acids can be employed to promote intramolecular [2+2] cycloadditions or other cyclization cascades. sci-hub.seacs.org

For example, the tetramethyl-substituted this compound mentioned previously can also be obtained through a Lewis acid-catalyzed [2+2]-cycloaddition of 6-(2',3'-dimethylbut-2'-en-1'-yl)-2,6-dimethylcyclohex-2-en-1-one. sci-hub.sescribd.com The Lewis acid activates the enone system, facilitating the intramolecular cycloaddition. nih.gov This dual approach highlights the versatility of using either photochemical or Lewis acid-catalyzed methods to achieve the same complex molecular architecture.

Table 2: Comparison of Direct Synthetic Routes

Method Precursor Type Key Advantage Key Challenge
Radical Cyclization Bicyclo[2.2.2]octene derivatives Forms strained ring systems effectively. researchgate.netcolab.ws Requires specific radical precursors and conditions.
Photochemical [2+2] Cycloaddition Substituted cyclohexenones High efficiency for cyclobutane formation. researchgate.net Control of regioselectivity (straight vs. crossed). nih.gov
Lewis Acid-Catalyzed Cyclization Substituted cyclohexenones Can offer alternative to photochemical methods. sci-hub.sescribd.com Catalyst selection and optimization can be crucial. nih.gov

Synthesis via Strategic Ring Closure Reactions

While this section focuses on the closely related tricyclo[3.3.1.02,8]nonane system, the principles of intramolecular cyclization via diazo decomposition are relevant. In this methodology, a diazo compound, often a diazoketone, is generated from a suitable precursor, such as a cyclohexenylacetic acid or a bicyclo[3.3.1]nonane derivative. researchgate.netresearchgate.netnih.gov The decomposition of the diazo group, typically promoted by heat or a metal catalyst (like copper), generates a reactive carbene intermediate. lew.roacs.org This carbene then undergoes an intramolecular C-H insertion or addition reaction to form the third ring of the tricyclic system. researchgate.netresearchgate.net

For instance, the synthesis of dibenzo[c,f]tricyclo[3.3.1.02,8]nona-3,6-dien-9-one (dibenzobarbaralone) is achieved through the intramolecular cyclization of 2-diazo-(5H-dibenzo[a,d]cycloheptatrien-5-yl)-ethanone, catalyzed by copper. lew.ro This strategy demonstrates the utility of diazo chemistry in constructing complex, bridged polycyclic frameworks.

Intramolecular C-H Bond Insertion Strategies

Intramolecular C-H bond insertion reactions have emerged as powerful tools for the construction of intricate molecular architectures. These reactions, often catalyzed by transition metals, facilitate the formation of carbon-carbon bonds at positions that are typically unreactive.

In the context of synthesizing tricyclic ketones, rhodium-catalyzed C-H insertion reactions are particularly noteworthy. For instance, the decomposition of a diazo group in a suitable precursor can generate a rhodium carbenoid. This reactive intermediate can then undergo intramolecular C-H insertion to forge a new carbon-carbon bond, leading to the formation of a polycyclic system. nih.gov The chemoselectivity of these reactions is a crucial aspect, with donor/acceptor diazo compounds showing preferential reactivity under rhodium(II) catalysis. nih.gov This selectivity allows for predictable bond formation even in the presence of multiple potential C-H insertion sites. nih.gov

The efficiency of these C-H insertion reactions can be influenced by various factors, including the nature of the catalyst and the structure of the substrate. The strategic placement of functional groups within the starting material can direct the C-H insertion to a specific site, thereby controlling the regioselectivity of the cyclization.

Cascade and Tandem Reaction Sequences for Polycyclic Ketone Formation

Cascade reactions, also known as tandem or domino reactions, offer an elegant and efficient approach to the synthesis of complex molecules from simpler precursors in a single operation. wikipedia.org These sequences involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the preceding one, without the need to isolate intermediates. wikipedia.org

Formal [3+2] cycloaddition reactions are a powerful strategy for the construction of five-membered rings, which can be key components of bridged polycyclic systems. While traditional 1,3-dipolar cycloadditions are widely used for synthesizing five-membered heterocycles, all-carbon [3+2] cycloadditions have gained prominence for carbocycle formation. nih.gov

One notable example is the trimethylenemethane (TMM) cycloaddition, which has been utilized in the synthesis of complex natural products. nih.gov This reaction can be performed intramolecularly, where a TMM diyl intermediate, generated from a suitable precursor, undergoes cycloaddition with an olefin to form a five-membered ring. nih.gov For instance, the thermal decomposition of an epoxyaziridinyl imine can generate an alkylidene carbene, which then rearranges to a TMM diyl. This intermediate can subsequently undergo an intramolecular [3+2] cycloaddition to yield a tricyclic product. nih.gov

Another approach involves the use of thiocarbonyl ylides in [3+2] cycloadditions. These reactions can be promoted under thermal or high-pressure conditions to afford highly functionalized thioethers, which can serve as versatile intermediates for further transformations. acs.org

Intramolecular (3+2) dipolar cycloadditions provide a direct and efficient route to bridged polycyclic systems. nih.gov In this strategy, a 1,3-dipole and a dipolarophile are present within the same molecule, and upon activation, they undergo an intramolecular cycloaddition to form a bicyclic or polycyclic structure.

A rhodium-catalyzed type II intramolecular (3+2) dipolar cycloaddition has been developed for the synthesis of various bridged bicyclo[m.n.2] ring systems. nih.gov This reaction involves the formation of a 1,3-dipole from a N-sulfonyl-1,2,3-triazole precursor, which then reacts with an unactivated alkene tethered to the molecule. nih.gov This method offers a significant advantage over traditional Diels-Alder reactions for accessing certain bridged systems, as it often proceeds under milder conditions. nih.gov

The regioselectivity and diastereoselectivity of these intramolecular cycloadditions are often high, providing a reliable method for constructing complex stereochemical arrays. nih.gov For example, the reaction of tertiary amine N-oxides with silyl-protected imines can lead to the formation of 1,2-diamines through a [3+2] cycloaddition of an azomethine ylide intermediate. nih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. ethernet.edu.et When combined with sequential annulations (ring-forming reactions), MCRs can rapidly generate molecular complexity.

The synthesis of polycyclic N-heterocycles has been achieved through one-pot procedures that combine an initial reaction with a subsequent tandem cascade sequence involving dipole formation and cycloaddition. nih.gov This approach can lead to the formation of up to three new rings in a single operation with excellent diastereoselectivity. nih.gov

Another powerful strategy involves the polycyclization of oxotriphenylhexanoates (OTHOs), which are synthesized via a diastereoselective multicomponent reaction. nih.gov These OTHOs can undergo a BBr3-promoted stereoselective domino polycyclization to yield complex tricyclic frameworks with multiple stereogenic centers. nih.gov The reaction pathway is controlled by the electronic nature of the aromatic substituents, leading to different tricyclic products. nih.gov

Asymmetric Synthesis and Stereocontrol in Tricyclic Ketone Construction

The development of asymmetric methods to control the stereochemistry during the construction of tricyclic ketones is a critical area of research. Access to enantiomerically pure or enriched compounds is often essential for applications in medicinal chemistry and materials science. nih.gov

Asymmetric catalysis provides a powerful tool for achieving high levels of stereocontrol. nih.gov Chiral catalysts can influence the stereochemical outcome of a reaction by creating a chiral environment around the reacting species. youtube.com For example, in the context of cycloaddition reactions, a chiral catalyst can direct the approach of the reactants to favor the formation of one enantiomer over the other.

In the synthesis of bridged polycyclic systems, asymmetric intramolecular cycloadditions have been developed. For instance, a chiral half-sandwich scandium catalyst has been used to achieve asymmetric cascade cyclization with high enantioselectivity and diastereoselectivity. acs.org This approach allows for the efficient and selective synthesis of unique multisubstituted benzo-fused polycyclic amines. acs.org

Furthermore, organocatalysis has emerged as a valuable strategy for asymmetric synthesis. Chiral organocatalysts can promote reactions through various activation modes, leading to high enantioselectivities. For example, bifunctional organocatalysts have been used in asymmetric Michael/Michael/retro-Michael addition cascades to prepare chiral chromenes in good yields and with high enantioselectivities. acs.org

The strategic use of chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical course of a reaction, is another established method for achieving stereocontrol.

Reaction Chemistry and Mechanistic Investigations of Tricyclo 3.3.1.02,7 Nonan 6 One and Derivatives

Transformations of the Bridged Ketone Functionality

The carbonyl group in tricyclo[3.3.1.02,7]nonan-6-one is a focal point for a range of chemical modifications, from simple nucleophilic additions to the formation of various derivatives.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic additions to the carbonyl carbon of bridged ketones, including those with the tricyclo[3.3.1.02,7]nonane skeleton, are influenced by steric and electronic factors. The facial selectivity of these additions is often dictated by the accessibility of the carbonyl group. In related tricyclic systems, such as endo-tricyclo[5.2.1.02,6]deca-2(6),8-dien-3-one, a high preference for exo-facial attack by nucleophiles is observed. ccspublishing.org.cn This is attributed to the steric hindrance on the endo face, as well as the shielding and stabilizing effects of nearby double bonds, which favor the exo approach. ccspublishing.org.cn Similar stereochemical control can be anticipated for nucleophilic additions to this compound.

For instance, the reduction of the carbonyl group with hydride reagents or the addition of organometallic reagents would be expected to proceed with a high degree of stereoselectivity. The synthesis of related complex polycyclic natural products often relies on such controlled additions to bicyclo[3.3.1]nonan-9-one cores. nih.gov

Derivatization and Functional Group Interconversions (e.g., Hydrazone Formation)

The carbonyl group of this compound serves as a versatile handle for functional group interconversions. A common derivatization is the formation of hydrazones through reaction with hydrazine (B178648) or its derivatives. This reaction is not only a method for characterizing the ketone but also provides a precursor for further transformations.

For example, in a related system, the oxime of 5,8-dimethyl-9-methylenetricyclo[3.3.1.02,8]nona-3-en-6-one was synthesized from the corresponding ketone. oup.com This oxime was then subjected to photochemical reactions. oup.com Similarly, the formation of a semicarbazone derivative was a key step in the Wolff-Kishner reduction of a tetracyclic acetoxy-ketone to its corresponding hydrocarbon. ufl.edu These examples highlight how derivatization of the ketone functionality is a crucial step for accessing a wider range of molecular architectures and functionalities.

Skeletal Rearrangement Pathways in Strained Polycycles

The inherent strain in the tricyclo[3.3.1.02,7]nonane skeleton makes it susceptible to a variety of rearrangement reactions, which can be initiated thermally, photochemically, or through the generation of reactive intermediates.

Homoketonization Reactions of Bridgehead Alcohols

Homoketonization is a characteristic reaction of bridgehead alcohols in strained polycyclic systems, often leading to skeletal rearrangements. While direct studies on the homoketonization of the corresponding bridgehead alcohol of this compound are not prevalent in the provided context, the principles can be inferred from related systems. For example, the oxidation of 3-noradamantanol, a related tricyclic alcohol, yielded a mixture of tricyclo[3.3.1.02,7]nonan-3-one and 1-hydroxy-2-oxaadamantane. researchgate.net This demonstrates the propensity of these systems to undergo rearrangement during oxidation, a process mechanistically related to homoketonization. The formation of the rearranged ketone suggests a pathway involving the migration of a C-C bond to the carbon bearing the hydroxyl group, driven by the release of ring strain.

Photorearrangement Reactions and Biradical Intermediates

Photochemical reactions provide an effective means to induce skeletal rearrangements in strained ketones, often proceeding through the formation of biradical intermediates. ucla.eduunipv.it The photochemistry of cyclic ketones typically involves initial α-cleavage (Norrish Type I reaction) from the excited triplet state to form an acyl-alkyl biradical. ucla.edu This biradical can then undergo various subsequent reactions, including decarbonylation, cyclization, or disproportionation. ucla.edu

In the context of this compound and related systems, photorearrangements can lead to the formation of novel polycyclic frameworks. uni-hamburg.de For example, the photorearrangement of related cyclohex-2-enones can yield tricyclo[3.3.1.02,7]nonan-6-ones and tricyclo[4.2.1.03,8]nonan-7-ones. uni-hamburg.de

The involvement of biradicals in these photoreactions is a key mechanistic feature. ucla.eduresearchgate.net These highly reactive intermediates can be studied using techniques like laser flash photolysis. researchgate.net The fate of the biradical is often dependent on its conformation and the surrounding environment. In crystalline solids, the reactivity of photogenerated biradicals can be controlled, leading to highly selective transformations. ucla.edu For instance, the photolysis of a crystalline cyclopentanone (B42830) derivative led to the formation of a cyclobutane (B1203170) as the sole product, demonstrating the influence of the crystal lattice on the reaction pathway of the intermediate 1,4-biradical. ucla.edu

The study of such photorearrangements and their biradical intermediates is crucial for understanding the fundamental reactivity of strained polycyclic ketones and for developing synthetic routes to complex molecular architectures. unipv.itrsc.orgnih.gov

Reactivity of Strained Ring Systems (Cyclopropane, Cyclobutane) within the Tricyclic Framework

The presence of highly strained cyclopropane (B1198618) and cyclobutane rings within the this compound skeleton dictates its reactivity. Reactions that lead to the opening of these rings are often energetically favorable, as they relieve the inherent strain energy of the molecule.

Strain Release-Driven Transformations

The high ring strain in this compound and its analogs is a key driver for various chemical transformations. These reactions often proceed via pathways that allow for the opening of the strained rings, thereby releasing the associated energy.

Oxyanion-assisted retro-Diels-Alder reactions have been investigated in the related tricyclo[3.3.1.02,8]nona-3,6-diene (barbaralane) system. psu.edu In these reactions, the formation of an oxyanion facilitates the pericyclic reaction. It has been demonstrated that even if the resulting 4π component is not part of an aromatic system, the strain release can still drive the retro-Diels-Alder reaction. psu.edu For instance, 9-vinyl- and 9-aryl-tricyclo[3.3.1.02,8]nona-3,6-dien-9-olates undergo retro-Diels-Alder reactions to yield cycloheptatriene (B165957) derivatives in excellent yields. psu.edu This indicates that the release of ring strain is a significant contributing factor to the feasibility of the reaction.

The table below presents the yields of cycloheptatriene derivatives from the retro-Diels-Alder reaction of substituted barbaralane derivatives.

Substituent at C9ProductYield
Vinyl7-vinylcycloheptatriene60%
Phenyl7-phenylcycloheptatriene86%
p-Methoxyphenyl7-(p-methoxyphenyl)cycloheptatriene98%
p-Chlorophenyl7-(p-chlorophenyl)cycloheptatriene90%
Data sourced from a study on oxyanion-assisted retro-Diels-Alder reactions. psu.edu

Carbon-Carbon Bond Activation and Reorganization Processes

The activation of carbon-carbon bonds is a challenging yet powerful strategy in organic synthesis. researchgate.netrsc.org In strained molecules like this compound, the C-C bonds of the cyclopropane and cyclobutane rings are susceptible to cleavage under various conditions, including transition metal catalysis. researchgate.netnih.gov

The activation of C-C bonds can be achieved through different mechanistic paradigms, such as oxidative addition to a low-valent transition metal or through a sequence of C-H activation followed by β-carbon elimination. nih.gov While the former is often facilitated by ring strain, the latter provides an alternative pathway for the cleavage of strong C-C bonds. nih.gov

In systems with strained rings, C-C bond activation can lead to skeletal reorganizations, providing access to complex molecular architectures. researchgate.net For example, the base-catalyzed ring opening of strained bicyclo[4.1.0]heptanols primarily results in cleavage of an outer cyclopropane bond. thieme-connect.de However, in more strained tricyclic systems, the proportion of ring expansion, resulting from cleavage of an inter-ring bond, increases. thieme-connect.de The balance between the relief of ring strain and the stability of the resulting carbanionic intermediate is a delicate one and dictates the product distribution. thieme-connect.de

Formal cycloadditions driven by the homolytic opening of strained rings represent another class of C-C bond activation. nih.gov These reactions can proceed through radical intermediates generated by thermolysis, photolysis, or single-electron transfer events, leading to the formation of new ring systems. nih.gov

Structural Elucidation Methodologies in Tricyclo 3.3.1.02,7 Nonan 6 One Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of tricyclo[3.3.1.02,7]nonan-6-one. Through a suite of one- and two-dimensional experiments, chemists can piece together the intricate framework of this polycyclic ketone.

Application of One- and Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers the initial overview of the chemical environment of each nucleus. However, due to the compact and rigid nature of the tricyclic system, significant signal overlap can occur, making definitive assignments challenging from 1D spectra alone. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex spin systems within this compound. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation technique reveals proton-proton (¹H-¹H) coupling networks. youtube.com By identifying which protons are spin-coupled, typically through two or three bonds, the connectivity of the carbon skeleton can be traced. For instance, cross-peaks in a COSY spectrum would link protons on adjacent carbons in the bicyclo[3.3.1]nonane framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH coupling). youtube.comlibretexts.org Each cross-peak in an HMQC or HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing unambiguous C-H bond correlations. libretexts.org This is crucial for assigning the carbon resonances based on the more readily assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comlibretexts.org HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons that lack directly attached protons. For example, the proton on C-1 could show a correlation to the carbonyl carbon (C-6), confirming their spatial proximity within the molecular framework.

The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure, resolving ambiguities that arise from 1D spectra alone. science.gov

Table 1: Representative 2D NMR Correlations for this compound

TechniqueCorrelated NucleiInformation Provided
COSY ¹H – ¹HIdentifies protons on adjacent carbons, revealing H-C-C-H connectivities.
HMQC/HSQC ¹H – ¹³C (¹J)Correlates protons to their directly attached carbons.
HMBC ¹H – ¹³C (²J, ³J)Establishes long-range connectivity between protons and carbons, crucial for identifying quaternary carbons and linking spin systems.

Variable-Temperature (VT) and Solid-State NMR (ssNMR) Studies for Conformational Analysis

While solution-state NMR at room temperature provides an averaged picture of the molecular structure, Variable-Temperature (VT) NMR and Solid-State NMR (ssNMR) offer deeper insights into the conformational dynamics and solid-phase structure of this compound and its derivatives.

Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study dynamic processes such as ring-flipping or conformational exchange. nih.gov For a molecule like this compound, which possesses a rigid framework, VT-NMR can help to confirm its conformational stability or identify any subtle dynamic equilibria that may be present. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters for these processes. nih.gov

Solid-State NMR (ssNMR): In the solid state, molecules are in a fixed orientation, and intermolecular interactions play a more significant role. ssNMR can provide information about the molecular structure in the crystalline form, which can be different from the solution-state conformation. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples. acs.orgyoutube.com ssNMR is particularly useful for studying polymeric or insoluble derivatives of this compound and can reveal details about polymorphism and packing in the crystal lattice. aps.orgacs.org

X-ray Crystallographic Analysis for Definitive Molecular Geometry and Configuration

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov For a complex polycyclic system like this compound, single-crystal X-ray diffraction analysis is invaluable for confirming the connectivity and, crucially, the absolute and relative stereochemistry of all chiral centers.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular geometry. nih.gov

For instance, X-ray analysis of a derivative of this compound would confirm the cis or trans fusion of the rings and the stereochemical disposition of any substituents. This level of detail is often unattainable by spectroscopic methods alone. nih.govresearchgate.net

Table 2: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1104.5
Z4
Note: The data presented are hypothetical and for illustrative purposes only.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns. acs.org

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and thus the molecular formula of this compound (C₉H₁₂O). uni.lu

Electron ionization (EI) mass spectrometry is commonly used to induce fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that can provide valuable structural information. For cyclic ketones like this compound, characteristic fragmentation pathways include α-cleavage and McLafferty rearrangements, although the rigid tricyclic structure may influence these pathways in unique ways compared to acyclic or simpler cyclic ketones. acs.orgacs.orgjove.comwhitman.edulibretexts.org

α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion. jove.com

McLafferty Rearrangement: While a classic fragmentation for ketones, its occurrence in the rigid this compound system would depend on the ability to achieve the necessary six-membered transition state for γ-hydrogen transfer. jove.comwhitman.edu

The analysis of the masses of the fragment ions can help to piece together the structure of the molecule, corroborating the data obtained from NMR and X-ray crystallography.

Table 3: Predicted Mass Spectrometry Data for this compound

Ionm/z (predicted)Possible Fragmentation Pathway
[M]⁺ 136.0888Molecular Ion
[M+H]⁺ 137.0961Protonated Molecule
[M+Na]⁺ 159.0780Sodiated Adduct
[M-H]⁻ 135.0815Deprotonated Molecule
Data sourced from PubChem. uni.lu

Synthesis and Reactivity of Tricyclo 3.3.1.02,7 Nonan 6 One Analogues and Homologues

Synthesis of Substituted Tricyclo[3.3.1.02,7]nonan-6-one Derivatives and Functionalized Variants

The construction of the this compound skeleton and its derivatives is most notably achieved through intramolecular photochemical [2+2] cycloaddition reactions. researchgate.netrsc.org This approach typically involves the irradiation of 6-allylcyclohex-2-enones, leading to the formation of the characteristic cyclobutane (B1203170) ring fused to the bicyclic system.

The regioselectivity of this photocycloaddition can be influenced by substituents on the allyl side chain. For instance, the replacement of a prop-2-enyl group with a 2-methylprop-2-enyl side chain can alter the product ratio between this compound and the isomeric tricyclo[4.2.1.03,8]nonan-7-one. researchgate.net

A key strategy for introducing substituents onto the tricyclic framework is to start with appropriately substituted 6-allylcyclohex-2-enones. For example, phenyl-substituted derivatives can be synthesized, leading to products such as 1-phenyltricyclo[3.3.1.02,8]nona-3,6-dien-9-one. amazonaws.comrsc.org The synthesis of a 1-(4-fluorophenyl) derivative has also been reported, demonstrating the tolerance of the reaction to various aromatic substituents. rsc.org

Another powerful method for constructing the tricyclo[3.3.1.02,7]nonane skeleton is through radical 4-exo cyclization of rigid bicyclo[2.2.2]octene derivatives. researchgate.net This approach provides a pathway to the highly condensed tricyclic system and has been noted in studies aimed at synthesizing complex natural products. researchgate.net

The functionalization of the pre-formed tricyclic ketone can also be achieved. For example, the ketone can be converted to the corresponding amine, as seen in the synthesis of tricyclo[3.3.1.02,7]nonan-6-amine hydrochloride.

Interactive Table of Substituted this compound Derivatives:

Derivative NameStarting MaterialSynthetic MethodKey ReagentsReference
This compound6-Allylcyclohex-2-enonePhotochemical [2+2] CycloadditionUV light researchgate.net
1-Phenyltricyclo[3.3.1.02,8]nona-3,6-dien-9-one7-(2-Phenylethynyl)cyclohepta-1,3,5-trieneGold-catalyzed cyclization(Acetonitrile)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) tetrafluoroborate, Diphenyl sulfoxide rsc.org
1-(4-Fluorophenyl)tricyclo[3.3.1.02,8]nona-3,6-dien-9-one7-[2-(4-Fluorophenyl)ethynyl]cyclohepta-1,3,5-trieneGold-catalyzed cyclization(Acetonitrile)[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) tetrafluoroborate, Diphenyl sulfoxide rsc.org
Tricyclo[3.3.1.02,7]nonan-6-amine hydrochlorideThis compoundReductive amination (inferred)Not specified
1-Acetyltricyclo[3.3.1.02,7]non-3-ene3-endo-Carboxybicyclo[3.3.1]non-6-eneMulti-step sequenceNot specified researchgate.net

Exploration of Heteroatom-Containing Tricyclic Ketone Systems

The incorporation of heteroatoms into the tricyclic framework of ketones has been an area of active research, leading to novel structures with potentially unique chemical and biological properties. While direct analogues of this compound with a heteroatom at position 7 are not extensively documented, related hetero-tricyclic systems have been synthesized.

A notable example is the synthesis of 7-oxa- and 7-thiatricyclo[3.2.1.03,6]octan-2-ones. These compounds are prepared via photochemical synthesis. The introduction of oxygen and sulfur into the bridged system offers a pathway to explore the influence of heteroatoms on the reactivity and properties of these strained molecules.

In a related system, 3-oxatricyclo[3.3.1.02,4]nonan-7-one has been synthesized from bicyclo[3.2.1]oct-6-en-3-one via epoxidation with m-chloroperoxybenzoic acid (mCPBA). clockss.org Similarly, 3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one can be prepared from 8-oxabicyclo[3.2.1]oct-6-en-3-one. clockss.org

The synthesis of azabicyclo[3.3.1]nonan-9-one derivatives represents another important class of heteroatom-containing bridged ketones. benthamdirect.comdoaj.orgnih.govsemanticscholar.org For instance, 3-azabicyclo[3.3.1]nonan-9-one oxime esters have been synthesized from the corresponding oxime and activated carboxylic acids. benthamdirect.com Furthermore, various 3,7-diazabicyclo[3.3.1]nonan-9-ones have been prepared through Mannich cyclocondensation reactions. doaj.orgsemanticscholar.orgect-journal.kz These synthetic strategies highlight the versatility of methods available for constructing nitrogen-containing bicyclic and tricyclic ketone frameworks.

Interactive Table of Heteroatom-Containing Tricyclic Ketone Systems:

Compound NameHeteroatom(s)Ring SystemSynthetic PrecursorKey ReagentsReference
3-Oxatricyclo[3.3.1.02,4]nonan-7-oneOxygenTricyclo[3.3.1.02,4]nonaneBicyclo[3.2.1]oct-6-en-3-onem-Chloroperoxybenzoic acid clockss.org
3,9-Dioxatricyclo[3.3.1.02,4]nonan-7-oneOxygenTricyclo[3.3.1.02,4]nonane8-Oxabicyclo[3.2.1]oct-6-en-3-onem-Chloroperoxybenzoic acid clockss.org
3-Azabicyclo[3.3.1]nonan-9-one oxime estersNitrogenBicyclo[3.3.1]nonane3-Azabicyclo[3.3.1]nonan-9-one oximeActivated carboxylic acids, POCl3, pyridine benthamdirect.com
3,7-Diazabicyclo[3.3.1]nonan-9-onesNitrogenBicyclo[3.3.1]nonane4-PiperidonesParaformaldehyde, primary amines doaj.orgsemanticscholar.orgect-journal.kz
N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-onesSulfur, NitrogenBicyclo[3.3.1]nonane4-Thianone, aldehyde, amineNot specified tandfonline.com

Comparative Studies with Related Bridged Polycyclic Ketones (e.g., bicyclo[3.3.1]nonanes)

The bicyclo[3.3.1]nonane framework is a well-studied and common structural motif found in numerous natural products. nih.gov Its synthesis and reactivity provide a valuable point of comparison for understanding the more strained this compound system.

The synthesis of bicyclo[3.3.1]nonanes can be achieved through various routes, including intramolecular aldol (B89426) condensations and Michael additions. nih.gov For example, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield bicyclo[3.3.1]nonane derivatives. nih.gov This contrasts with the photochemical or radical cyclization methods typically required for the tricyclo[3.3.1.02,7]nonane skeleton, highlighting the increased complexity of forming the additional cyclobutane ring.

The reactivity of the carbonyl group in bicyclo[3.3.1]nonan-9-one is a key feature. It can undergo standard ketone reactions, and the bicyclic framework can influence the stereochemical outcome of these transformations. The rigid chair-chair or chair-boat conformations of the bicyclo[3.3.1]nonane system dictate the accessibility of the carbonyl group to reagents. doaj.orgsemanticscholar.orgect-journal.kz

In comparison, the carbonyl group in this compound is part of a more constrained system. The presence of the fused cyclobutane ring introduces significant strain, which can be expected to alter the reactivity of the ketone. For instance, reactions that involve a change in hybridization at the carbonyl carbon (from sp2 to sp3) might be influenced by the relief or increase of ring strain in the transition state.

While direct comparative studies on the reactivity of this compound and bicyclo[3.3.1]nonan-9-one under identical conditions are not extensively detailed in the available literature, the synthetic approaches and the structural differences suggest that the tricyclic ketone would exhibit distinct reactivity patterns. The increased strain in the tricyclo[3.3.1.02,7]nonane system makes it a more challenging synthetic target but also a potentially more reactive and interesting molecule for further chemical transformations.

Applications and Broader Significance in Organic Synthesis

Tricyclo[3.3.1.02,7]nonan-6-one as a Strategic Building Block in Organic Synthesis

Organic building blocks are foundational, functionalized molecules that serve as the starting components for the bottom-up assembly of more elaborate molecular structures. sigmaaldrich.com In this context, this compound is a strategic building block due to its distinctive and structurally complex tricyclic core. This scaffold is characterized by a rigid carbon skeleton that incorporates a strained cyclobutane (B1203170) ring, features that are desirable for creating molecules with specific three-dimensional orientations. Its derivatives, such as Tricyclo[3.3.1.02,7]nonan-6-amine, are explored as scaffolds in medicinal chemistry for drug development, where the rigid structure can enhance binding affinity and selectivity to biological targets. evitachem.com

The synthesis of the Tricyclo[3.3.1.02,7]nonane skeleton is a key area of research, with several methods developed to construct this highly condensed framework. These synthetic routes provide access to the ketone and its derivatives, further establishing its role as a versatile intermediate.

Synthetic Method Precursor Key Reaction Type Reference
Intramolecular [2+2] Cycloaddition6-allylcyclohex-2-enonesPhotocycloaddition researchgate.net
Radical CyclizationBicyclo[2.2.2]octene derivatives4-exo-trig Radical Cyclization evitachem.comresearchgate.net

One notable method involves an intramolecular [2+2] photocycloaddition of 6-allylcyclohex-2-enones, which efficiently generates the tricyclic system. researchgate.net Another significant approach is the radical 4-exo cyclization of rigid bicyclo[2.2.2]octene derivatives. researchgate.net This particular reaction was unexpected but provided a novel pathway to the highly condensed Tricyclo[3.3.1.02,7]nonane skeleton, which contains a cyclobutane ring. researchgate.net The availability of this ketone and its derivatives, such as Tricyclo[3.3.1.02,7]nonane-6-carboxylic acid, through various synthetic pathways underscores its importance as a versatile building block for more complex synthetic targets. americanelements.com

Utilization as Intermediates in the Total Synthesis of Complex Natural Products

Natural products are a primary source of inspiration for new medicines and define the frontiers of synthetic chemistry. rsc.orgnih.gov The assembly of these often complex and stereochemically rich molecules is a significant challenge that drives the development of new synthetic strategies. rsc.org The unique tricyclo[3.3.1.02,7]nonane framework is not just a synthetic curiosity but is found within the intricate architecture of certain natural products.

A prominent example of its application is in the enantioselective total syntheses of the rearranged ent-trachylobane diterpenoids, (–)-Wallichanol A and (–)-Wallichanol B. researchgate.net In these syntheses, a novel intramolecular [2+2] cycloaddition was employed as a key step to construct a unique pentacyclic framework that features the tricyclo[3.3.1.02,7]nonane motif. researchgate.net This strategic use of a photochemical reaction highlights how complex polycyclic carbon skeletons can be accessed with high efficiency. nih.gov

Furthermore, research into radical reactions to form the tricyclo[3.3.1.02,7]nonane skeleton has led to speculation that this structural moiety may represent a new, yet-to-be-discovered type of C20-diterpenoid alkaloid. researchgate.net This suggests that the compound is not only useful for synthesizing known natural products but may also be a key to unlocking new families of bioactive molecules. The bicyclo[3.3.1]nonane core, a closely related structure, is a predominant feature in many biologically active natural products, known for its applications in asymmetric catalysis and as a component of potent anticancer compounds. nih.govrsc.org

Natural Product/Class Synthetic Application of the Tricyclic Core Key Finding Reference
(–)-Wallichanol AServed as a key structural motif within the target molecule's pentacyclic framework.The tricyclo[3.3.1.02,7]nonane system was constructed via an intramolecular [2+2] cycloaddition. researchgate.net
(–)-Wallichanol BUtilized as a core component of the complex diterpenoid structure.The synthesis showcased a novel method for creating the unprecedented tricyclic motif in a natural product context. researchgate.net
C20-Diterpenoid AlkaloidsThe tricyclo[3.3.1.02,7]nonane skeleton is proposed as a potential core for a new type of alkaloid.An unexpected radical cyclization led to the formation of this framework, suggesting its potential natural occurrence. researchgate.net

Contribution to the Design and Synthesis of Strained Organic Materials

The synthesis of molecules containing strained rings is a significant area of chemical research. The energy stored within these strained systems can impart unusual reactivity and physical properties, making them attractive components for novel materials. The this compound skeleton, with its integrated cyclobutane ring, is an inherently strained structure. researchgate.netuni.lu

The input of energy through light to produce strained compounds that are inaccessible via thermal methods is a powerful strategy in organic synthesis. nih.gov While specific applications of this compound itself in materials science are still emerging, the principles are well-established with related strained polycyclic molecules. For instance, the synthesis and trapping of Tricyclo[3.2.2.02,4]non-2(4)-ene, a highly strained cyclopropene (B1174273) embedded within a similar tricyclic framework, demonstrates the potential of these systems. acs.org Such research into strained molecules is crucial for developing new materials with unique electronic and structural properties. The rigidity and defined three-dimensional shape of the tricyclo[3.3.1.02,7]nonane core make it a candidate for inclusion in complex molecular architectures like molecular tweezers or as a component in the design of advanced organic materials where precise geometry is paramount. nih.gov

Future Directions and Emerging Research Opportunities in Tricyclo 3.3.1.02,7 Nonan 6 One Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

The pursuit of greener and more efficient synthetic routes to tricyclo[3.3.1.02,7]nonan-6-one and its derivatives is a paramount objective for future research. Current syntheses often rely on intramolecular photocycloadditions or radical cyclizations, which can be enhanced through the lens of green chemistry.

Photocatalysis using visible light and sensitizers, such as iridium(III) complexes, offers a promising avenue for sustainable intramolecular [2+2] cycloadditions. researchgate.net These methods can often be conducted under milder conditions than traditional photochemical reactions, reducing energy consumption and by-product formation.

Furthermore, radical cyclizations, a known method to access the tricyclo[3.3.1.02,7]nonane framework, can be made more sustainable. researchgate.netevitachem.com The use of tin-free radical initiators and the development of catalytic radical processes are key areas for improvement, minimizing the use of toxic reagents and improving the atom economy of these transformations.

Discovery of Novel Reactivity Modes and Transformations

The strained cyclobutane (B1203170) ring within the tricyclo[3.3.1.02,7]nonane skeleton is a latent source of reactivity, poised for exploration. Future research will likely uncover novel transformations that leverage this inherent strain.

One area of interest is the regioselective ring-opening of the cyclobutane moiety. The outcome of such reactions can be influenced by substituents on the tricyclic framework. For example, in the related intramolecular [2+2] photocycloaddition of 6-allylcyclohex-2-enones, the presence of a methyl group on the allyl chain can alter the product ratio, favoring the formation of the tricyclo[4.2.1.03,8]nonan-7-one skeleton over the this compound system. researchgate.netguidechem.com A deeper understanding and control over these regioselective openings could provide access to a diverse range of bicyclic and tricyclic scaffolds.

The ketone functionality also serves as a handle for a variety of transformations. Beyond simple reductions and oxidations, the development of novel condensation and rearrangement reactions will be a focus. For instance, the application of modern synthetic methods to the amine derivative, obtained via reduction of the corresponding oxime or reductive amination of the ketone, can lead to a variety of functionalized derivatives through oxidation, reduction, and substitution reactions. evitachem.com

Integration of Advanced Computational Tools for Predictive Synthesis and Mechanism

Computational chemistry is poised to play an increasingly integral role in the exploration of this compound chemistry. The ability to predict reaction outcomes and elucidate complex mechanisms will accelerate discovery and innovation.

High-level quantum mechanical calculations can be employed to understand and predict the regioselectivity of cycloaddition and ring-opening reactions. For example, detailed computational studies have been used to gain insight into a evitachem.comresearchgate.net-anionic rearrangement in a related system, revealing that a seemingly symmetry-forbidden process can proceed through a concerted mechanism due to the release of ring strain and the evolution of local aromaticity in the transition state. researchgate.net Similar in-depth computational analysis of the formation and reactivity of this compound will be invaluable.

Furthermore, the combination of computational modeling with advanced analytical techniques, such as molecular-beam Fourier-transform microwave (MB-FTMW) spectroscopy, can provide unprecedented insight into the structure-property relationships of tricyclic derivatives. This has been successfully applied in the fragrance industry to correlate the gas-phase conformations of related molecules with their olfactory properties. wikipedia.org

Predictive modeling can also guide the design of new catalysts and substrates for sustainable and stereoselective syntheses, reducing the need for extensive empirical screening.

Exploration of Stereoselective Syntheses and Chiral Derivatives

The development of stereoselective routes to chiral derivatives of this compound is a burgeoning field with significant potential. The synthesis of enantiomerically pure compounds is crucial for applications in medicinal chemistry and asymmetric catalysis.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.orgnumberanalytics.comsigmaaldrich.com These temporary stereogenic groups can be attached to a precursor of this compound to direct the stereochemical outcome of subsequent reactions, after which the auxiliary can be removed. wikipedia.orgsigmaaldrich.com Future research will likely focus on the development of novel, highly effective, and recyclable chiral auxiliaries for the synthesis of this tricyclic system.

Enantioselective catalysis offers a more atom-economical approach to chiral derivatives. The development of chiral Lewis acids or organocatalysts for the enantioselective intramolecular [2+2] photocycloaddition would be a significant breakthrough. evitachem.comrsc.org The successful enantioselective total syntheses of natural products containing the tricyclo[3.3.1.02,7]nonane motif underscore the feasibility of such approaches. researchgate.net

The synthesis of chiral derivatives is not only an end in itself but also provides access to novel chiral ligands and catalysts for asymmetric transformations, further expanding the utility of the this compound scaffold. evitachem.com

Potential Applications beyond Traditional Organic Synthesis Paradigms

While the primary application of this compound derivatives has been in the realm of fragrances, their unique structural and stereochemical features suggest potential for a much broader impact.

In medicinal chemistry, the rigid tricyclic framework can serve as a novel scaffold for the design of new therapeutic agents. evitachem.comresearchgate.netnih.gov The amine derivative, tricyclo[3.3.1.02,7]nonan-6-amine, is being explored for its potential in drug development, including for anticancer applications. evitachem.comresearchgate.netnih.gov The lipophilic and rigid nature of this scaffold is reminiscent of adamantane (B196018) derivatives, which have a proven track record in medicinal chemistry as "lipophilic bullets" that can enhance the pharmacological properties of drugs. nih.gov

The development of chiral derivatives of this compound opens the door to their use in asymmetric catalysis. evitachem.comrsc.org The rigid backbone can provide a well-defined chiral environment for a catalytic center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.

While applications in materials science are less explored, the rigid and well-defined three-dimensional structure of the tricyclo[3.3.1.02,7]nonane skeleton could be exploited in the design of novel polymers or molecular materials with unique properties. Further research in this area is warranted to uncover the full potential of this fascinating molecule.

Q & A

How can experimental protocols be designed to synthesize tricyclo[3.3.1.0²,⁷]nonan-6-one with high stereoselectivity?

Methodological Answer:
Stereoselective synthesis requires optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For example, irradiation of bicyclo[3.2.0]hept-3-en-2-one with 1,2-chloroethylene under UV light, followed by ketalization and hydrolysis, yielded tricyclic ketones with anti-configuration as the major isomer (75% yield) . X-ray crystallography and NMR analysis are critical for confirming stereochemistry .

How can researchers resolve contradictions in reported spectroscopic data for tricyclo[3.3.1.0²,⁷]nonan-6-one derivatives?

Methodological Answer:
Discrepancies in 13C^{13}\text{C} NMR or IR spectra may arise from conformational flexibility or impurities. Use ab initio computational models (e.g., DFT) to predict chemical shifts and compare them with experimental data. Cross-validate findings via isotopic labeling (e.g., deuterium substitution in thermal rearrangement studies) to isolate signal interference . Multi-technique validation (e.g., GC-MS and HPLC) reduces ambiguity .

What methodologies are suitable for assessing the thermal stability of tricyclo[3.3.1.0²,⁷]nonan-6-one under high-temperature conditions?

Methodological Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify decomposition thresholds. For example, heating derivatives in toluene-d6_6 at 200°C for 24 hours revealed isomerization pathways (40–60% yields), highlighting kinetic vs. thermodynamic product dominance . Replicate experiments under inert atmospheres (N2_2/Ar) to minimize oxidation artifacts .

How can reaction mechanisms involving tricyclo[3.3.1.0²,⁷]nonan-6-one be evaluated for competing pathways?

Methodological Answer:
Use isotopic tracers (e.g., 18O^{18}\text{O}-labeling in ketone groups) to track bond cleavage/rearrangement. Kinetic isotope effects (KIE) and Eyring plot analysis differentiate stepwise vs. concerted mechanisms . Computational studies (e.g., transition-state modeling with Gaussian software) provide mechanistic insights .

What advanced purification techniques optimize yield and purity of tricyclo[3.3.1.0²,⁷]nonan-6-one?

Methodological Answer:
Fractional crystallization using THF/hexane mixtures (as in tricyclo[3.3.1.0³,⁷]nonane-3,7-diyl dimesylate purification) achieves high purity (85% recovery) . For volatile byproducts, employ vacuum distillation with controlled pressure gradients. Monitor purity via melting point consistency and elemental analysis (%C, %H, %S) .

How can computational approaches predict physicochemical properties of tricyclo[3.3.1.0²,⁷]nonan-6-one?

Methodological Answer:
Density functional theory (DFT) calculates molecular orbital energies, dipole moments, and strain energy. Compare computed IR/Raman spectra with experimental data to validate force fields. Software like ORCA or Gaussian with B3LYP/6-31G* basis sets is recommended . Solubility parameters are estimated using COSMO-RS models .

What strategies address low enantiomeric excess (ee) in asymmetric synthesis of tricyclo[3.3.1.0²,⁷]nonan-6-one?

Methodological Answer:
Employ chiral auxiliaries or organocatalysts (e.g., proline derivatives) during cycloaddition steps. Monitor ee via chiral HPLC with amylose-based columns. For example, anti/syn isomer ratios (2:98) in tricyclic ketones were resolved using Daicel Chiralpak® AD-H columns .

How can researchers design reproducibility studies for synthetic routes to tricyclo[3.3.1.0²,⁷]nonan-6-one?

Methodological Answer:
Document all variables (e.g., stirring rate, cooling gradients, solvent batch) using the NIH guidelines for preclinical reporting . Share raw data (e.g., NMR FID files, chromatograms) in open-access repositories. Statistical tools like R or Python’s SciPy assess inter-lab variability .

What analytical frameworks interpret conflicting X-ray crystallography data for tricyclo[3.3.1.0²,⁷]nonan-6-one derivatives?

Methodological Answer:
Refine crystal structures using SHELXL or Olex2, applying riding models for H-atom positions. Check for disorder via residual electron density maps. Cross-validate bond lengths/angles with Cambridge Structural Database entries .

How can researchers develop standardized protocols for quantifying tricyclo[3.3.1.0²,⁷]nonan-6-one in complex matrices?

Methodological Answer:
Validate LC-MS/MS methods with internal standards (e.g., deuterated analogs). Calibrate using linear regression (R2>0.995R^2 > 0.995) across 3–5 orders of magnitude. Include QC samples (low, medium, high concentrations) to assess precision (<15% RSD) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.